5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis of imidazole was first made by glyoxal and ammonia .Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .Physical and Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water (20 g/L) .Scientific Research Applications
Synthesis Applications
5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole is utilized in the field of organic synthesis. Peng and Zhu (2003) describe the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing the role of compounds like this compound in producing novel chemical structures. This process involves regiospecific 1,3-dipolar cycloaddition reactions, underlining the compound's utility in creating diverse chemical entities (Peng & Zhu, 2003).
Chemical Properties and Reactivity
Barlin (1967) explores the electron-releasing power of nitrogen atoms in compounds such as this compound. This research provides insights into the reactivity and stability of the compound, contributing to a broader understanding of its chemical behavior in various reactions (Barlin, 1967).
Tetrel Bonding Interactions
Ahmed et al. (2020) delve into the π-hole tetrel bonding interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate, which include compounds structurally related to this compound. Their findings contribute to understanding the molecular interactions and structural characteristics of triazole derivatives (Ahmed et al., 2020).
Anticancer and Antimicrobial Research
Rajasekaran and Anandarajagopal (2006) investigate the antibacterial, antifungal, and anticonvulsant properties of novel triazole derivatives, including structures similar to this compound. This research underscores the potential biomedical applications of triazole compounds in treating various diseases (Rajasekaran & Anandarajagopal, 2006).
Corrosion Inhibition
Insani et al. (2015) focus on the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, a compound related to this compound, and its role as a corrosion inhibitor on carbon steel. This research highlights the utility of triazole derivatives in industrial applications, particularly in protecting metals from corrosion (Insani et al., 2015).
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine .
Mode of action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives can affect many biochemical pathways due to their broad range of targets. For example, they can influence pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives generally have good solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The result of the action of imidazole derivatives can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
5-bromo-1-ethyl-4-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-3-13-8-5-4-7(10)6(2)9(8)11-12-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNGUAKMBYLHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C=C2)Br)C)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270536 | |
Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-74-5 | |
Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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